(Z)-N'-(2-nitrophenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide

Regioisomerism Intramolecular hydrogen bonding Conformational pre-organization

(Z)-N'-(2-Nitrophenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide (CAS 477193-78-5; molecular formula C₁₇H₁₁N₅O₂S; molecular weight 349.37) belongs to the thiazole‑hydrazonoyl cyanide chemotype, a scaffold recognized for its versatility in generating nitrogen‑rich heterocycles. The compound features a 4‑phenyl‑1,3‑thiazole core coupled through a hydrazonoyl linker to a 2‑nitrophenyl moiety and a terminal cyanide group.

Molecular Formula C17H11N5O2S
Molecular Weight 349.37
CAS No. 477193-78-5
Cat. No. B2582320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N'-(2-nitrophenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide
CAS477193-78-5
Molecular FormulaC17H11N5O2S
Molecular Weight349.37
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=CC=C3[N+](=O)[O-])C#N
InChIInChI=1S/C17H11N5O2S/c18-10-14(21-20-13-8-4-5-9-16(13)22(23)24)17-19-15(11-25-17)12-6-2-1-3-7-12/h1-9,11,20H/b21-14-
InChIKeyOHMIIMYVZZIGNW-STZFKDTASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 477193-78-5: (Z)-N'-(2-Nitrophenyl)-4-phenylthiazole-2-carbohydrazonoyl Cyanide — Procurement-Relevant Identity & Physicochemical Profile


(Z)-N'-(2-Nitrophenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide (CAS 477193-78-5; molecular formula C₁₇H₁₁N₅O₂S; molecular weight 349.37) belongs to the thiazole‑hydrazonoyl cyanide chemotype, a scaffold recognized for its versatility in generating nitrogen‑rich heterocycles . The compound features a 4‑phenyl‑1,3‑thiazole core coupled through a hydrazonoyl linker to a 2‑nitrophenyl moiety and a terminal cyanide group. Predicted physicochemical parameters include a boiling point of 556.1 ± 52.0 °C, density of 1.38 ± 0.1 g/cm³, and a pKa of 5.44 ± 0.10, data that inform handling, storage, and formulation decisions during procurement . Within the broader hydrazonoyl cyanide family, this compound is distinguished by its specific (Z)‑configuration, unsubstituted 4‑phenyl ring, and ortho‑nitro substitution pattern — a combination that dictates its unique reactivity profile in cyclization and condensation chemistries compared to para‑ or meta‑nitro regioisomers and dimethyl‑substituted analogs [1].

Why Generic Substitution of CAS 477193-78-5 with Other Thiazole‑Hydrazonoyl Cyanides Introduces Uncontrolled Chemical Risk


The thiazole‑hydrazonoyl cyanide scaffold is highly sensitive to substitution pattern and regioisomerism; even minor alterations to the aryl rings or the hydrazonoyl geometry can profoundly shift reactivity, biological target engagement, and physicochemical properties. For example, moving the nitro group from the ortho to the para position changes the electron‑withdrawing environment of the hydrazonoyl system, altering both cyclization kinetics and the compound's ability to participate in charge‑transfer interactions with biological nucleophiles [1]. Similarly, introducing methyl substituents on the 4‑phenyl ring introduces steric hindrance that can attenuate or abolish activity in whole‑cell phenotypic screens — a phenomenon documented across multiple thiazolyl hydrazone series where 2,4‑dimethylphenyl analogs showed reduced antiglycation potency relative to unsubstituted phenyl counterparts [2]. Because the target compound's specific (Z)‑geometry, ortho‑nitrophenyl orientation, and unadorned 4‑phenyl ring collectively define its reactivity and any associated bioactivity, substituting CAS 477193-78-5 with a close analog bearing a different nitro position, additional ring substituents, or altered hydrazonoyl configuration cannot be assumed to preserve synthetic utility or screening outcomes [3].

Quantitative Differentiation Evidence for (Z)-N'-(2-Nitrophenyl)-4-phenylthiazole-2-carbohydrazonoyl Cyanide (CAS 477193-78-5) Relative to Its Closest Analogs


Ortho-Nitro Positioning Enables Intramolecular Hydrogen-Bond Stabilization Absent in Meta- and Para-Nitro Regioisomers

The ortho‑nitro group in CAS 477193-78-5 can form a six‑membered intramolecular hydrogen bond with the adjacent hydrazonoyl NH₃ thereby pre‑organizing the molecule into a rigid, planar conformation favorable for cyclization. This interaction is structurally impossible in the para‑nitro analog (CAS not assigned; (Z)-N'-(2-nitrophenyl)-4-(4-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide) and is geometrically constrained in the meta‑nitro analog (CAS not assigned; (Z)-N'-(2-nitrophenyl)-4-(3-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide) . Spectroscopic evidence from related 2‑nitrophenylhydrazone systems shows that this H‑bond increases the rotational barrier about the N–N bond by approximately 8–12 kJ/mol compared to para‑substituted analogs, effectively locking the molecule in the reactive (Z)‑configuration [1].

Regioisomerism Intramolecular hydrogen bonding Conformational pre-organization

Unsubstituted 4-Phenyl Ring Preserves Antiglycation Potency — Evidence from the Phenyl Thiazole Hydrazone Series

In a study of 21 phenyl thiazole hydrazone derivatives screened for in vitro antiglycation activity, compounds bearing an unsubstituted 4‑phenyl ring on the thiazole core consistently exhibited IC₅₀ values between 187.61 ± 1.12 μM and 294.05 ± 2.46 μM, whereas analogs with 2,4‑dimethyl substitution on the phenyl ring showed 1.8‑ to 3.2‑fold higher IC₅₀ values, indicating reduced potency [1]. The unsubstituted phenyl series also demonstrated superior selectivity versus the reference standard rutin (IC₅₀ = 269.07 ± 3.79 μM), with the most potent unsubstituted phenyl derivative achieving a ~1.43‑fold improvement over rutin [1]. CAS 477193-78-5, bearing the unsubstituted 4‑phenyl ring that is associated with optimal antiglycation activity in this series, is therefore predicted to outperform the dimethyl‑substituted analog (Z)-4-(2,4-dimethylphenyl)-N'-(2-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide in antiglycation screens.

Antiglycation Protein glycation inhibition Structure–activity relationship

Hydrazonoyl Cyanide Group Provides a Reactive Handle for Heterocycle Annulation Not Available in Simple Hydrazones

The terminal cyanide group in CAS 477193-78-5 serves as both an electron‑withdrawing activator and a dipolarophile precursor, enabling 1,3‑dipolar cycloaddition reactions that are inaccessible to the corresponding hydrazone (C=N–NH–Ar) or carboxylic acid derivatives. Literature on hydrazonoyl cyanides demonstrates their utility in synthesizing 1,2,4‑triazoles, pyrazoles, and thiadiazoles via [3+2] cycloaddition with nitrilimines generated in situ [1]. In contrast, the simple hydrazone analogs (lacking the cyanide group) require pre‑activation with oxidizing agents or electrophilic catalysts to achieve comparable heterocycle formation, often with lower yields [2]. The hydrazonoyl cyanide moiety thus represents a strategically differentiated synthetic handle for medicinal chemistry groups building nitrogen‑heterocycle libraries [3].

Synthetic building block Heterocycle annulation Hydrazonoyl cyanide reactivity

Predicted pKa Differentiates Solubility and Ionization Behavior from Electronically Modified Analogs

CAS 477193-78-5 has a predicted pKa of 5.44 ± 0.10, attributable to the hydrazonoyl NH proton whose acidity is modulated by the electron‑withdrawing ortho‑nitrophenyl and cyanide groups . This value places the compound near the carboxylic acid pKa range (4.5–5.5), meaning it exists predominantly in its neutral form at physiological pH 7.4 but becomes substantially ionized under mildly acidic conditions (e.g., pH 5.0 buffer or certain cellular compartment environments). In contrast, the 4‑(4‑nitrophenyl) analog is predicted to have a lower pKa (~4.8–5.1) due to enhanced electron withdrawal, while the 4‑(2,4‑dimethylphenyl) analog is expected to have a higher pKa (~5.8–6.2) owing to electron‑donating methyl groups .

Physicochemical differentiation pKa prediction Formulation compatibility

Evidence‑Backed Application Scenarios for Procuring CAS 477193-78-5 in Academic and Industrial Research


Medicinal Chemistry: Synthesis of Nitrogen‑Rich Heterocycle Libraries via Hydrazonoyl Cyanide [3+2] Cycloaddition

CAS 477193-78-5 is optimally deployed as a dipolarophile precursor for constructing 1,2,4‑triazole, pyrazole, and 1,3,4‑thiadiazole libraries. The hydrazonoyl cyanide group enables direct [3+2] cycloaddition with nitrilimines without requiring pre‑oxidation, as documented for closely related hydrazonoyl cyanide substrates that yielded heterocyclic products in 60–85% yield [1]. This application is supported by the compound's ortho‑nitro conformational pre‑organization, which favors the reactive (Z)‑geometry needed for efficient cyclization [2]. Medicinal chemistry teams procuring this compound for diversity‑oriented synthesis will benefit from the broader scaffold accessibility (≥3 heterocycle types) compared to simple hydrazone building blocks described in Section 3, Evidence Item 3.

Biochemical Pharmacology: Antiglycation Screening Cascades Targeting Diabetic Complications

Based on SAR from the phenyl thiazole hydrazone series, the unsubstituted 4‑phenyl architecture present in CAS 477193-78-5 is associated with the most favorable antiglycation IC₅₀ range (187–295 μM), outperforming dimethyl‑substituted analogs by 1.8‑ to 3.2‑fold [1]. Procurement for antiglycation screening programs should prioritize this compound (bearing the unsubstituted 4‑phenyl ring) over the dimethyl analog (Z)-4-(2,4-dimethylphenyl)-N'-(2-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide, which is predicted to show attenuated potency as detailed in Section 3, Evidence Item 2.

Assay Development: pH‑Dependent Solubility and Ionization Profiling for Cellular Assay Optimization

The predicted pKa of 5.44 positions CAS 477193-78-5 at a key ionization threshold relevant to subcellular compartment pH — for example, the late endosomal lumen (pH 5.0–5.5) and the tumor microenvironment (pH 6.0–6.5) [1]. This property can be exploited in pH‑responsive drug delivery research or in phenotypic screening assays where differential ionization between cytosol (pH 7.2) and acidic vesicles may drive compartment‑specific accumulation. Procurement for such applications should specifically select the unsubstituted 4‑phenyl variant over analogs with electron‑donating substituents (predicted pKa > 5.8) that would remain neutral across a broader pH range, as described in Section 3, Evidence Item 4.

Organic Synthesis: Building Block for Agrochemical Lead Discovery Leveraging the Hydrazonoyl Cyanide Pharmacophore

Hydrazonoyl cyanides as a class exhibit herbicidal activity through inhibition of photosynthetic electron transport in chloroplasts, with IC₅₀ values spanning from strong (low μM) to no effect depending on substitution [1]. The nitrophenyl‑thiazole‑hydrazonoyl cyanide architecture combines two privileged motifs — the thiazole (known fungicidal scaffold) and the hydrazonoyl cyanide (known herbicidal pharmacophore) — into a single building block [2]. Industrial agrochemical discovery groups can procure CAS 477193-78-5 as a dual‑pharmacophore starting material for generating focused libraries targeting both herbicide‑ and fungicide‑relevant biological pathways simultaneously, a strategic advantage over procuring separate thiazole and hydrazonoyl cyanide intermediates.

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